(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Bioactivity of Cyclopropane Derivatives
Research involving cyclopropane derivatives, such as the work by Tian et al. (2009), demonstrates the synthesis of new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas with notable herbicidal and fungicidal activities. This suggests potential applications of "(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride" in developing new agrochemicals (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).
Antiviral Activity of Aminoadamantane Derivatives
Kolocouris et al. (1994) synthesized aminoadamantane derivatives showing significant inhibition against influenza A virus, highlighting the potential of structurally related compounds, like "this compound," in antiviral drug development (N. Kolocouris, G. Foscolos, A. Kolocouris, et al., 1994).
Anticancer and Antimicrobial Applications
Research on palladium(II) and platinum(II) complexes with related ligands has shown promising anticancer activity against various human cancerous cell lines, as well as potential antimicrobial properties. This suggests the relevance of similar compounds in medical research and therapy development (S. Mbugua, N. Sibuyi, L. Njenga, et al., 2020).
Material Science and Catalysis
Compounds containing pyridinyl and cyclopropyl groups have been explored for their catalytic properties, such as in the synthesis of polylactides, indicating potential applications in polymer science and green chemistry. This could extend to the use of "this compound" in similar catalytic processes (Kyuong Seop Kwon, S. Nayab, & J. Jeong, 2015).
Neuropharmacology and CNS Activity
Compounds structurally related to "this compound" have been investigated for their central nervous system (CNS) activities, including as potential treatments for depression and anxiety. This highlights the possibility of exploring this compound in neuropharmacological research (J. Sniecikowska, M. Głuch-Lutwin, Adam Bucki, et al., 2019).
Safety and Hazards
The compound is labeled with a warning signal word . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound interacts with LOXL2, inhibiting its activity . The compound has been shown to have a high selectivity for LOXL2 over other amine oxidases such as MAO-A, MAO-B, and SSAO .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the crosslinking of collagens and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue remodeling and fibrosis .
Result of Action
The inhibition of LOXL2 by this compound can lead to a decrease in the crosslinking of collagens and elastin . This could potentially result in the reduction of tissue remodeling and fibrosis, although the specific molecular and cellular effects would depend on the context of use .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-5-7(3-4-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWLISDBDXYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=NC=C2)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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